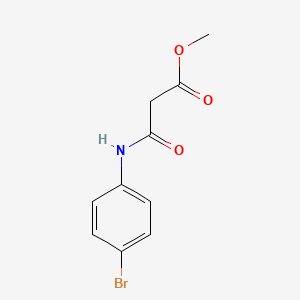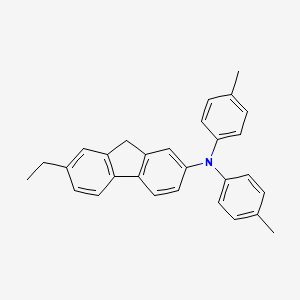
7-Ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine” is an organic compound belonging to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons with a structure consisting of a fluorene core substituted with various functional groups. This particular compound features an ethyl group at the 7th position and two 4-methylphenyl groups attached to the nitrogen atom at the 2nd position of the fluorene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “7-Ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine” typically involves multi-step organic reactions. One common method includes:
Starting Material: Fluorene
Step 1: Alkylation of fluorene to introduce the ethyl group at the 7th position.
Step 2: Amination reaction to introduce the amine group at the 2nd position.
Step 3: Substitution reaction to attach the 4-methylphenyl groups to the nitrogen atom.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
“7-Ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying biological interactions and pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of “7-Ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorene: The parent compound with a similar core structure.
7-Ethylfluorene: Similar compound with an ethyl group at the 7th position.
N,N-bis(4-methylphenyl)amine: Similar compound with two 4-methylphenyl groups attached to the nitrogen atom.
Uniqueness
“7-Ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine” is unique due to the specific combination of substituents on the fluorene core, which may impart distinct chemical and physical properties compared to other similar compounds.
Propriétés
Numéro CAS |
147090-26-4 |
|---|---|
Formule moléculaire |
C29H27N |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
7-ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine |
InChI |
InChI=1S/C29H27N/c1-4-22-9-15-28-23(17-22)18-24-19-27(14-16-29(24)28)30(25-10-5-20(2)6-11-25)26-12-7-21(3)8-13-26/h5-17,19H,4,18H2,1-3H3 |
Clé InChI |
IQCQELKGSFHXEN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl)oxy]thiophene](/img/structure/B12545682.png)
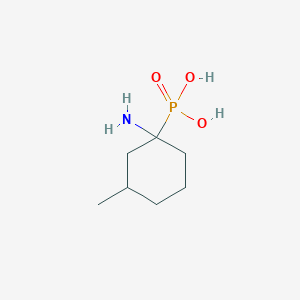
![1-Phenyl-5-[(trimethylstannyl)sulfanyl]-1H-tetrazole](/img/structure/B12545700.png)
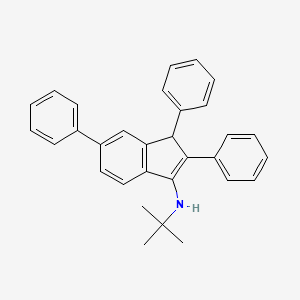
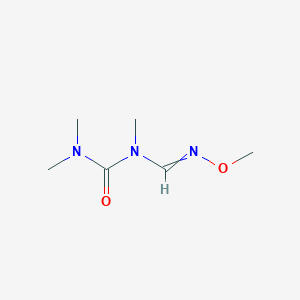
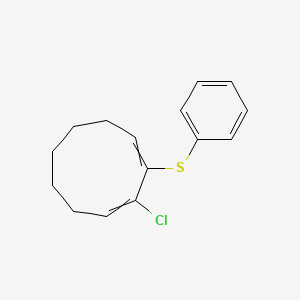
![2-{(E)-[(4-Methoxyphenyl)imino]methyl}-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12545721.png)
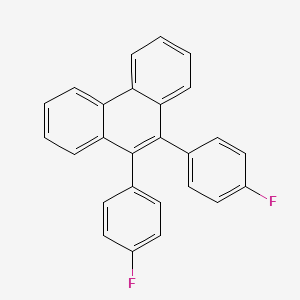

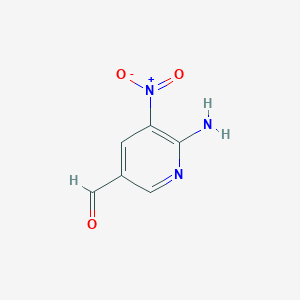
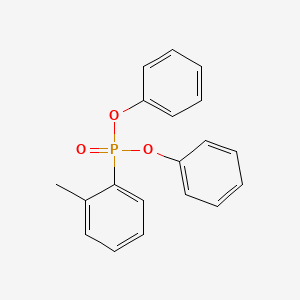
![2,4-Dibromo-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B12545757.png)

